![molecular formula C14H12BNO4S B1596753 1-Phenylsulfonylindole-6-boronic acid CAS No. 480438-52-6](/img/structure/B1596753.png)
1-Phenylsulfonylindole-6-boronic acid
Overview
Description
1-Phenylsulfonylindole-6-boronic acid, also known as PSIBA, is a boronic acid derivative. It has the molecular formula C14H12BNO4S, an average mass of 301.125 Da, and a monoisotopic mass of 301.058014 Da . It is a white powder and is soluble in organic solvents such as methanol, ethanol, and acetone.
Molecular Structure Analysis
The molecular structure of 1-Phenylsulfonylindole-6-boronic acid consists of a phenylsulfonyl group attached to the 1-position of an indole ring, and a boronic acid group attached to the 6-position of the indole ring .Chemical Reactions Analysis
Indole derivatives, such as 1-Phenylsulfonylindole-6-boronic acid, are highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation . The indole ring is particularly reactive at its 3-position .Physical And Chemical Properties Analysis
1-Phenylsulfonylindole-6-boronic acid is a solid compound . Its SMILES string is OB(O)C1=CC=C2C(N(S(=O)(C3=CC=CC=C3)=O)C=C2)=C1 .Scientific Research Applications
1-Phenylsulfonylindole-6-boronic Acid: A Comprehensive Analysis of Scientific Research Applications
Chemical Synthesis: 1-Phenylsulfonylindole-6-boronic acid is utilized in the synthesis of various intermediates for the development of pharmaceuticals and other complex organic compounds. Its role in facilitating Suzuki–Miyaura cross-coupling reactions is particularly notable, as this method is widely applied for carbon–carbon bond formation under mild conditions, which is crucial for the synthesis of complex molecules .
Sensing Applications: Boronic acids, including 1-Phenylsulfonylindole-6-boronic acid, have been studied for their potential in sensing applications, especially due to their interactions with cis-diols. This property can be leveraged to design selective sensors for sugars and other biological analytes .
Pharmaceutical Intermediates: This compound serves as a starting reagent for the synthesis of intermediates like 1-(phenylsulfonyl)indol-3-yl trifluoromethanesulfonate (triflate), which are pivotal in the development of new drugs .
Tubulin Inhibitor Synthesis: It is also used to prepare key intermediates for the synthesis of tubulin inhibitors, such as VERU-111 analogs, which are significant in cancer treatment research .
Material Science: The unique properties of 1-Phenylsulfonylindole-6-boronic acid are being explored in material science for the development of new materials with potential applications in various industries.
Analytical Chemistry: In analytical chemistry, this compound could be used to develop new methods for the detection and quantification of chemical substances due to its specific reactivity.
Biological Studies: The interaction of boronic acids with biological molecules opens up possibilities for using 1-Phenylsulfonylindole-6-boronic acid in biological studies, potentially aiding in understanding cellular processes or developing new diagnostic tools.
Environmental Science: Lastly, its application in environmental science could involve the detection and removal of pollutants, given boronic acids’ ability to form stable complexes with various substances.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-Phenylsulfonylindole-6-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
1-Phenylsulfonylindole-6-boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound’s mode of Brønsted acidity also depends on the medium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . The oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Result of Action
The result of the action of 1-Phenylsulfonylindole-6-boronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This leads to the creation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Action Environment
The action of 1-Phenylsulfonylindole-6-boronic acid can be influenced by environmental factors. For instance, the slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favorable partitioning between cross-coupling and oxidative homo-coupling . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .
properties
IUPAC Name |
[1-(benzenesulfonyl)indol-6-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BNO4S/c17-15(18)12-7-6-11-8-9-16(14(11)10-12)21(19,20)13-4-2-1-3-5-13/h1-10,17-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWRLLZYYUIBOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=CN2S(=O)(=O)C3=CC=CC=C3)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376829 | |
Record name | 1-Phenylsulfonylindole-6-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylsulfonylindole-6-boronic acid | |
CAS RN |
480438-52-6 | |
Record name | B-[1-(Phenylsulfonyl)-1H-indol-6-yl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480438-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenylsulfonylindole-6-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 480438-52-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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